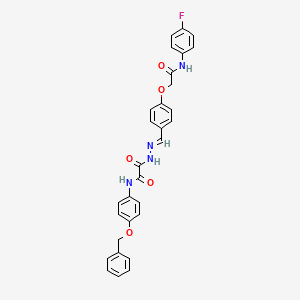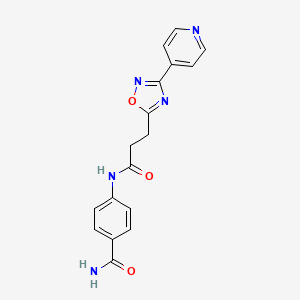
4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PPOP and has been synthesized using different methods.
作用機序
The mechanism of action of PPOP is not fully understood. However, it has been suggested that PPOP may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PPOP has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PPOP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that PPOP can inhibit the growth of cancer cells and reduce inflammation. PPOP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. In addition, PPOP has been found to be non-toxic to normal cells.
実験室実験の利点と制限
One advantage of using PPOP in lab experiments is its potential as a fluorescent probe for imaging cellular structures. PPOP has also been found to be non-toxic to normal cells, which makes it a promising candidate for further study. However, one limitation of using PPOP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of PPOP. One direction is to further investigate its potential as a fluorescent probe for imaging cellular structures. Another direction is to study its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of PPOP and its interactions with DNA.
合成法
The synthesis of PPOP has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-aminobenzamide with 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure PPOP.
科学的研究の応用
PPOP has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. PPOP has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
特性
IUPAC Name |
4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c18-16(24)11-1-3-13(4-2-11)20-14(23)5-6-15-21-17(22-25-15)12-7-9-19-10-8-12/h1-4,7-10H,5-6H2,(H2,18,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJIDQXZMOOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
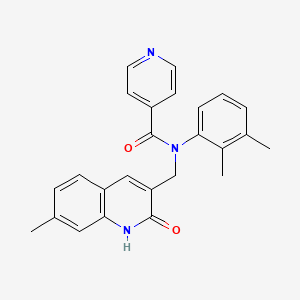
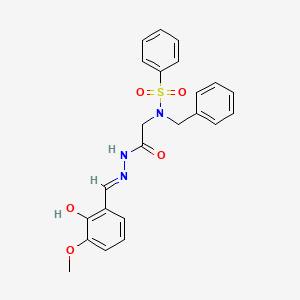
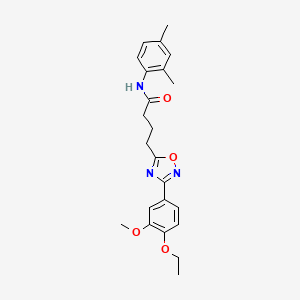









![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)
